molecular formula C10H9ClN4 B2904953 2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine CAS No. 2415517-03-0

2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine

Cat. No. B2904953
CAS RN: 2415517-03-0
M. Wt: 220.66
InChI Key: LPUXNHQKNUQIEV-UHFFFAOYSA-N
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Description

“2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . The compound also has a chloro group and a cyclopropyl group attached .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable pyridine derivative with a 1,2,3-triazole derivative . The exact method can vary depending on the specific substituents on the pyridine and triazole rings. For example, a method involving the protodeboronation of pinacol boronic esters has been reported .


Molecular Structure Analysis

The molecular structure of “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would be characterized by the presence of a pyridine ring and a 1,2,3-triazole ring. The cyclopropyl group would be attached to the 4-position of the triazole ring, and the 2-position of the pyridine ring would have a chlorine atom attached .


Chemical Reactions Analysis

The chemical reactions involving “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on the specific conditions and reagents used. For example, it could potentially undergo reactions with nucleophiles at the chloro group, or it could participate in reactions involving the triazole or pyridine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on its specific structure. For example, the presence of the chloro group could potentially increase its reactivity, while the cyclopropyl group could influence its steric properties .

Mechanism of Action

The mechanism of action of “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on its specific biological target. Compounds containing a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on its specific properties. For example, if it exhibits biological activity, it could potentially have toxic effects. Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” could involve further exploration of its biological activities and potential applications in medicine. For example, it could be investigated as a potential anticancer or antimicrobial agent . Additionally, further studies could be conducted to optimize its synthesis and improve its properties .

properties

IUPAC Name

2-chloro-6-(4-cyclopropyltriazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-2-1-3-10(12-9)15-6-8(13-14-15)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUXNHQKNUQIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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